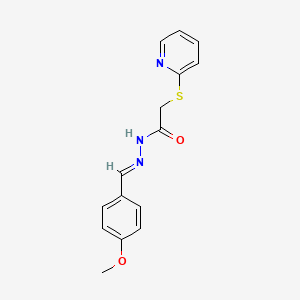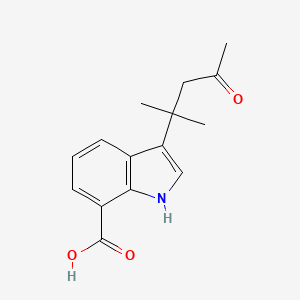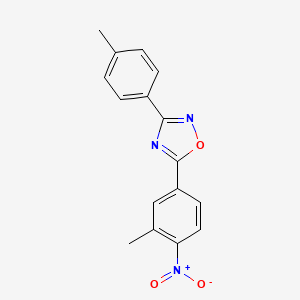
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide and its derivatives has been explored for various biological activities. In a recent study, new compounds were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride and further treating with various 2-bromo-N-(un/substituted-phenyl)acetamides. The structures were confirmed using proton-nuclear magnetic resonance (1H-NMR) and infra-red spectroscopy (IR), demonstrating their potential as therapeutic agents for type-2 diabetes due to their α-glucosidase enzyme inhibitory activities (Abbasi et al., 2023).
Scientific Research Applications
T-type Calcium Channel Blocker for Epilepsies The compound has been identified as part of a series of derivatives that act as potent, selective, brain-penetrating T-type calcium channel blockers. These blockers have been optimized for solubility, brain penetration, and negative results in Ames tests, making them promising candidates for the treatment of generalized epilepsies (Bezençon et al., 2017).
Anti-diabetic Potential Another application involves the synthesis of a series of new acetamides evaluated for their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic avenues for type-2 diabetes (Abbasi et al., 2023).
Antibacterial and Antifungal Agents Research has also focused on the synthesis of acetamides as promising antibacterial and antifungal agents. Certain compounds synthesized exhibited significant antimicrobial potential with low hemolytic activity, highlighting their suitability as therapeutic agents against microbial infections (Abbasi et al., 2020).
Cancer Research In cancer research, derivatives of the compound have been explored for their antitumor activity. A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against several cancer cell lines, indicating their potential as anticancer agents (Yurttaş et al., 2015).
Sigma1 Receptor Ligands The compound's analogues have been evaluated for their binding properties to σ1 and σ2 receptors, showing higher affinity for σ1 versus σ2 receptors. These findings suggest applications in neurological research and potential therapeutic uses for disorders related to σ1 receptor dysfunctions (Huang et al., 2001).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(10-12-4-2-1-3-5-12)17-13-6-7-14-15(11-13)20-9-8-19-14/h1-7,11H,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVXDKGYEUHJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)